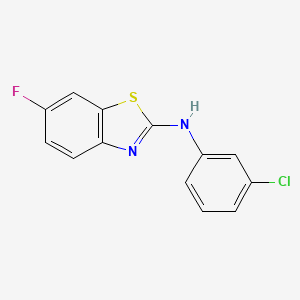

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c14-8-2-1-3-10(6-8)16-13-17-11-5-4-9(15)7-12(11)18-13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPIAMHGYCBPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with 2-fluorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Oxidation and Reduction: The benzothiazole ring can be subjected to oxidation or reduction reactions, leading to different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 20 μg/mL |

| This compound | E. coli | 24 μg/mL |

| Other derivatives | Pseudomonas aeruginosa | 28 μg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Drug Design and Development

This compound serves as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Its structural modifications can lead to enhanced therapeutic profiles, making it a candidate for further development in treating infections and inflammatory diseases .

Cytotoxicity Studies

Preliminary cytotoxicity studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing non-malignant cells, suggesting potential applications in oncology . The compound's ability to inhibit specific enzymes involved in cancer progression highlights its significance as a lead compound for anticancer drug development.

Industrial Applications

Beyond biological applications, this compound has industrial relevance. It can be utilized in the development of materials with unique properties such as fluorescence and conductivity. Additionally, it has potential uses in agrochemicals and dyes due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, leading to biological effects. The presence of the 3-chlorophenyl and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

6-fluoro-1,3-benzothiazol-2-amine: Lacks the 3-chlorophenyl group, which can influence its overall properties.

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine: The position of the chlorine substituent is different, which can lead to variations in its reactivity and applications.

Uniqueness

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is unique due to the specific combination of the 3-chlorophenyl and fluorine substituents on the benzothiazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with a chlorine and a fluorine substituent. The unique structure contributes to its potential as a pharmacophore in drug design. The presence of the fluorine atom often enhances the lipophilicity and biological activity of the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Similar compounds have shown high affinity for various receptors, affecting multiple signaling pathways.

- Disruption of Mitochondrial Function : Compounds with related structures act as inhibitors of oxidative phosphorylation, leading to cellular apoptosis.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines through induction of apoptosis and cell cycle arrest .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:

- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as A431 and A549, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanisms of Action : The compound induces apoptosis and inhibits pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in tumor progression .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In vitro Efficacy : It has been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-1,3-benzothiazol-2-amine | Lacks fluorine | Reduced reactivity and activity |

| 6-fluoro-1,3-benzothiazol-2-amine | Lacks 3-chlorophenyl group | Different pharmacological profile |

| N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine | Chlorine at different position | Variations in reactivity |

Study on Anticancer Activity

A study conducted on benzothiazole derivatives revealed that modifications to the benzothiazole core could enhance anticancer properties significantly. This compound was noted for its ability to inhibit tumor growth effectively compared to traditional chemotherapeutics like cisplatin .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus. The results indicated that this compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzothiazole precursors and aromatic amines. For example:

- Step 1: React 6-fluoro-1,3-benzothiazol-2-amine with 3-chlorophenyl isocyanate or a halogenated aryl halide under basic conditions (e.g., NaOH) to form the target compound .

- Step 2: Intermediate purification via recrystallization (e.g., using methanol or acetonitrile) and characterization by TLC (Rf values in ACN:MeOH 1:1) .

Key Characterization Techniques:

Q. What spectroscopic techniques are essential for confirming the structure of benzothiazol-2-amine derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., m/z 232.1034 for N-cyclohexyl-2-benzothiazol-amine ).

- Multinuclear NMR (¹H, ¹³C): Resolves aromatic regiochemistry and amine proton environments (e.g., δ 6.5–7.3 ppm for ortho-chlorophenyl groups ).

- X-ray Crystallography: Provides absolute configuration via SHELX-refined structures (e.g., C–Cl bond lengths ~1.74 Å in related compounds ).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for benzothiazole derivatives?

Methodological Answer:

- Validation Workflow:

- Cross-check experimental IR/NMR with density functional theory (DFT)-calculated spectra (e.g., Gaussian09).

- Use SHELXL for crystallographic refinement to resolve ambiguities in bond angles or torsional strain .

- Re-examine reaction conditions if unexpected peaks arise (e.g., solvent impurities or tautomeric forms ).

Example Case:

A discrepancy in NH proton chemical shifts (δ 10.8 vs. predicted δ 9.5) may arise from hydrogen bonding. Solvent screening (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can clarify this .

Q. What strategies are effective in designing benzothiazol-2-amine analogs with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Optimization:

- Biological Screening:

- Use in vitro assays (e.g., antimicrobial or kinase inhibition) with iterative SAR feedback .

Synthetic Example:

Replacing 6-fluoro with 6-nitro in 1,3-benzothiazol-2-amine increases antifungal activity, as shown in analogous compounds .

Q. How can high-throughput crystallography pipelines improve structural determination of benzothiazole-based compounds?

Methodological Answer:

- Automated Tools:

- Data Validation:

Case Study:

A pipeline combining SHELXTL and OLEX2 reduced refinement time for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine from 48 hours to <6 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.